3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H23N5O3S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Properties
- Molecular Formula: C25H23N5O3S
- Molecular Weight: 473.56 g/mol
- CAS Number: 872197-21-2
Biological Activities
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate to High |
Escherichia coli | Moderate |
Candida albicans | Low |
The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and interference with DNA replication processes.
Antitubercular Activity
Quinazoline derivatives have shown promise as antitubercular agents. A study highlighted that modifications in the quinazoline structure could enhance the inhibitory potency against Mycobacterium tuberculosis. The specific activity of this compound against this pathogen is under investigation but suggests potential efficacy based on structural analogs.
Anticancer Potential
The compound's anticancer properties are attributed to its ability to inhibit specific kinases involved in tumor progression. A notable study demonstrated that quinazoline derivatives could inhibit RET kinase activity, which is crucial for certain types of cancers:
Cancer Type | Inhibition Mechanism |
---|---|
Lung Cancer | RET Kinase Inhibition |
Breast Cancer | Cell Proliferation Inhibition |
In vitro studies have shown that compounds similar to this quinazoline derivative can induce apoptosis in cancer cells without significant toxicity to normal cells.
Enzyme Inhibition
Recent studies have identified the compound as a potential inhibitor of α-glucosidase, an enzyme linked to glucose metabolism and diabetes management. The SAR studies suggest that modifications on the quinazoline core can enhance inhibitory activity:
Modification | Effect on Activity |
---|---|
Methylation at N position | Increased potency |
Substitution on benzyl group | Enhanced selectivity |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key findings include:
- Sulfonyl Group : Enhances solubility and bioavailability.
- Triazole Ring : Contributes to the binding affinity with target enzymes.
- Methoxy Substitution : Improves selectivity towards specific biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Case Study 1 : A series of triazoloquinazolines were tested for their antimicrobial properties against clinical isolates. Results indicated a correlation between structural modifications and increased antimicrobial potency.
- Case Study 2 : A comparative study on various quinazoline derivatives revealed that those with specific functional groups exhibited enhanced anticancer activity through apoptosis induction in MCF-7 breast cancer cells.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-16-8-9-17(2)22(14-16)34(31,32)25-24-27-23(26-15-18-10-12-19(33-3)13-11-18)20-6-4-5-7-21(20)30(24)29-28-25/h4-14H,15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEKVHMSBRUFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.